molecular formula C10H12N6OS2 B2871052 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 868221-10-7

2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2871052
CAS No.: 868221-10-7
M. Wt: 296.37
InChI Key: BISCBODYZDNDFV-UHFFFAOYSA-N
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Description

2-((4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 868221-10-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a molecular structure that combines two key pharmacophoric fragments—a 1,2,4-triazole and a pyrimidine ring—linked by a thiomethylene bridge. This strategic design aims to enhance solubility and potentiate biological activity . The compound has demonstrated promising antiradical activity in scientific studies. Research employing the DPPH free radical method has shown that this acetamide derivative exhibits significant antioxidant properties, with activity surpassing that of the natural reference antioxidant, ascorbic acid . This makes it a valuable chemical tool for researchers investigating oxidative stress and developing novel synthetic antioxidants . The compound is derived from the intermediate 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol . With a molecular formula of C 10 H 12 N 6 OS 2 and a molecular weight of 296.38 g/mol, it is supplied as a solid . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6OS2/c1-16-8(6-18-9-12-3-2-4-13-9)14-15-10(16)19-5-7(11)17/h2-4H,5-6H2,1H3,(H2,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCBODYZDNDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazole with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity :
    • 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has anticancer properties and induces apoptosis.
    • It affects the MAPK signaling pathway, which is crucial in cancer research.
    • Several 1,2,3-triazole derivatives have demonstrated significant anticancer activity against MCF-7 and Caco-2 cancer cell lines .
  • Anti-inflammatory Activity :
    • This compound exhibits anti-inflammatory properties.
    • Many compounds containing the 1,2,4-triazole moiety demonstrate anti-inflammatory activities .
    • Pyridine derivatives, such as 2-methyl-3-(5-methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl) acrylate, have shown strong anti-inflammatory effects .
  • Mechanism of Action :
    • Compounds with similar structures can bind with high affinity to multiple receptors.
    • The compound likely interacts with targets through hydrogen bond formation, a common interaction mode for heterocyclic compounds.
    • Pyrimidine derivatives play significant roles in various biological processes.
  • Thiazole Derivatives in Biological Activities :
    • Thiazole derivatives have been explored for anticonvulsant, antitumor, and antiproliferative activities .
    • Thiazole-integrated pyridine derivatives have shown antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines .
    • Thiazole pyrimidine derivatives have demonstrated antiproliferative activity against various human cancer cell lines such as A375, C32, DU145, and MCF-7/WT .
  • Oxidation : The compound can undergo oxidation reactions at the sulfur atom, leading to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Reduction reactions can target the triazole or pyrimidine rings, potentially forming dihydro derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.
  • Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Alkyl halides or acyl chlorides can be used for substitution reactions.

Solubility

The compound is soluble in DMF and 1,4-dioxane .

Disclaimer

Mechanism of Action

The mechanism of action of 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Melting Points : The target compound’s melting point (197°C) is higher than analogs like 6c (174–176°C) , likely due to stronger intermolecular hydrogen bonding from the pyrimidine ring.
  • Synthetic Yields : The target compound’s 75% yield is comparable to other acetamide derivatives (e.g., 65–92% in and ) .

Key Research Findings

Antioxidant Activity : The pyrimidin-2-ylthio group in the target compound enhances radical scavenging compared to pyridine-based analogs (e.g., VUAA1), which lack significant antioxidant properties .

Receptor Modulation : Triazole derivatives with 3-pyridinyl (VUAA1) or 4-pyridinyl (VUAA3) substituents exhibit agonist/antagonist effects on insect odorant receptors, while brominated analogs () may target mammalian systems .

Structure-Activity Relationships (SAR) :

  • Pyridine vs. Pyrimidine : Pyrimidine-containing compounds (e.g., target compound) show distinct electronic properties compared to pyridine-based analogs, affecting bioactivity .
  • Alkyl Chains : Longer chains (e.g., butyl in OLC15) reduce agonist activity but enhance antagonism .
  • Functional Groups : Acetonitrile derivatives (e.g., 5o) exhibit lower solubility than acetamides, limiting pharmacological utility .

Biological Activity

The compound 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. The presence of nitrogen-containing heterocycles such as the 1,2,4-triazole ring enhances its pharmacokinetic properties and biological activity.

Antimicrobial Activity

Triazole derivatives are known for their significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, similar compounds have demonstrated antibacterial and antifungal activities due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

Research indicates that derivatives of triazole exhibit anticancer properties by influencing key signaling pathways involved in cancer cell proliferation. For example, studies have reported that related triazole compounds can induce apoptosis in cancer cells by modulating the mitogen-activated protein kinase (MAPK) pathway . The compound's structure suggests potential efficacy against various cancer types, including breast and glioblastoma cancers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis; affects MAPK signaling
Anti-inflammatoryPotential to reduce inflammation markers
AntidiabeticMay influence glucose metabolism

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Binding : Similar compounds have been noted to bind with high affinity to various receptors, influencing cellular responses.
  • Hydrogen Bonding : Its interactions with biological targets may involve hydrogen bonds typical for heterocyclic compounds.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in clinical settings:

  • Antitumor Efficacy : A study involving a series of triazole derivatives demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values indicating potent activity .
  • Antimicrobial Testing : In vitro tests showed that related compounds effectively inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

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